molecular formula C₆H₆N₂O B1146947 Pyridine-2-aldoxime CAS No. 1193-96-0

Pyridine-2-aldoxime

Cat. No.: B1146947
CAS No.: 1193-96-0
M. Wt: 122.12
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Description

Pyridine-2-aldoxime is a chemical compound with the molecular formula C₆H₆N₂O. It is a derivative of pyridine, where the aldehyde group is replaced by an aldoxime group. This compound is known for its significant role in medicinal chemistry, particularly as an antidote for organophosphate poisoning. This compound is also used as an intermediate in the synthesis of various pharmacological derivatives .

Mechanism of Action

Target of Action

Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Organophosphates, such as pesticides and nerve gases, can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system .

Mode of Action

Pralidoxime acts by reactivating the acetylcholinesterase enzyme that has been inactivated by organophosphates . Organophosphates bind to the esteratic site of the enzyme, causing reversible inactivation. Pralidoxime binds to the unblocked, anionic site of the active site and displaces the phosphate from the serine residue . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating acetylcholinesterase, the compound allows for the normal breakdown of acetylcholine, thereby restoring the balance of neurotransmitters in the synaptic cleft .

Result of Action

The primary result of this compound’s action is the restoration of normal neuromuscular function . By reactivating acetylcholinesterase, the compound allows for the breakdown of excess acetylcholine, relieving symptoms of overstimulation such as muscle weakness, convulsions, and respiratory depression .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can be reduced if the organophosphate-acetylcholinesterase conjugate has aged, evolving into a more recalcitrant state .

Biochemical Analysis

Biochemical Properties

Pyridine-2-aldoxime plays a crucial role in biochemical reactions, particularly in the reactivation of acetylcholinesterase (AChE). This enzyme is essential for breaking down acetylcholine, a neurotransmitter, in synaptic clefts. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This compound interacts with the phosphorylated AChE, displacing the phosphate group and restoring the enzyme’s activity . This interaction is vital for counteracting the toxic effects of organophosphates.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by reactivating acetylcholinesterase, thereby reducing the accumulation of acetylcholine and preventing overstimulation of cholinergic receptors. This action helps in restoring normal cellular signaling pathways and gene expression. Additionally, this compound has been shown to mitigate the toxic effects of organophosphates on cellular metabolism, thereby preserving cellular integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. When organophosphates inhibit AChE, they form a stable phosphorylated complex with the enzyme. This compound binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process is crucial for restoring the normal function of acetylcholinesterase and preventing the toxic effects of organophosphates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound can maintain its reactivating effects on acetylcholinesterase for extended periods, although its potency may diminish with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular function, helping to mitigate the long-term impacts of organophosphate poisoning .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reactivates acetylcholinesterase and mitigates the toxic effects of organophosphates. At higher doses, this compound can exhibit toxic effects, including muscle weakness and respiratory distress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in reactivating acetylcholinesterase. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolism and detoxification. These interactions can influence metabolic flux and metabolite levels, affecting the overall efficacy of this compound in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments, which can affect its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with acetylcholinesterase and other biomolecules, ensuring its effectiveness in reactivating the enzyme and mitigating the toxic effects of organophosphates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing pyridine-2-aldoxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine. This reaction can be carried out in various solvents such as methanol, ethanol, isopropyl alcohol, or water, often in the presence of a base like sodium hydroxide or sodium carbonate . The reaction conditions typically include moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine-2-carboxylic acid, pyridine-2-methanol, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJSAGADRTKCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name syn-Pyridin-2-aldoxime
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CAS No.

873-69-8, 1193-96-0
Record name Pyridine-2-aldoxime
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Record name Pyridine-2-aldoxime, (E)-
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Record name Pyridine-2-aldoxime
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Record name Pyridine-2-carbaldehyde oxime
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Record name syn-2-Pyridinealdoxime
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Record name PYRIDINE-2-ALDOXIME, (E)-
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Synthesis routes and methods

Procedure details

To a solution of pyridine-2-carboxaldehyde (5.5 mL; 57.8 mmol) in ethanol (100 mL) at 0° C., was added water (22 mL) and hydroxylamine hydrochloride (5.32 g; 76.6 mmol). Aqueous sodium hydroxide (1N; 50 mL) was added dropwise and the reaction mixture warmed to room temperature overnight. The reaction mixture was poured into water (250 mL) and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water (100 mL), dried (MgSO4), filtered and evaporated to yield oxime 1e as a white solid.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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